molecular formula C19H25N3O B2642762 N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide CAS No. 1240933-82-7

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B2642762
CAS No.: 1240933-82-7
M. Wt: 311.429
InChI Key: FTEOOBIHJNCNOB-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the butanamide side chain: This step involves the reaction of the indole core with a suitable butanoyl chloride derivative in the presence of a base like triethylamine.

    Addition of the cyano group: The cyano group can be introduced via nucleophilic substitution using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The cyano and butanamide groups may enhance binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)acetamide
  • N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)propionamide
  • N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)pentanamide

Uniqueness

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is unique due to its specific substitution pattern on the indole ring and the presence of both cyano and butanamide groups. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-4-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-14(2)11-19(3,13-20)22-18(23)10-6-7-15-12-21-17-9-5-4-8-16(15)17/h4-5,8-9,12,14,21H,6-7,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEOOBIHJNCNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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